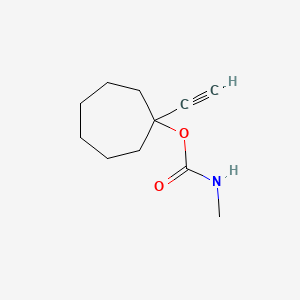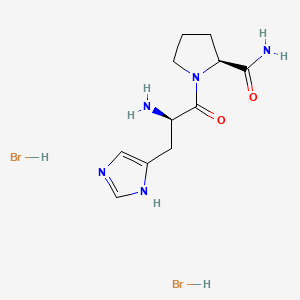
(1-ethynylcycloheptyl) N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethynylcycloheptyl) N-methylcarbamate is an organic compound with the molecular formula C11H17NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a cycloheptyl ring substituted with an ethynyl group and a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethynylcycloheptyl) N-methylcarbamate typically involves the reaction of cycloheptanone with ethynylmagnesium bromide to form 1-ethynylcycloheptanol. This intermediate is then reacted with methyl isocyanate to yield the desired carbamate. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The final product is purified through distillation or recrystallization to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(1-ethynylcycloheptyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react under mild conditions to form substituted products.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-ethynylcycloheptyl) N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings
Mecanismo De Acción
The mechanism of action of (1-ethynylcycloheptyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate moiety can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged nerve signal transmission, which can have various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthyl-N-methylcarbamate: Known for its use as an insecticide.
Ethyl N-methylcarbamate: Used in the textile and polymer industries.
Methyl carbamate: A simpler ester of carbamic acid with various industrial applications
Uniqueness
(1-ethynylcycloheptyl) N-methylcarbamate is unique due to its ethynyl-substituted cycloheptyl ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other carbamates and makes it valuable in specific applications where such properties are desired .
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(1-ethynylcycloheptyl) N-methylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-3-11(14-10(13)12-2)8-6-4-5-7-9-11/h1H,4-9H2,2H3,(H,12,13) |
Clave InChI |
NMZMCIFABSIDCO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1(CCCCCC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)










